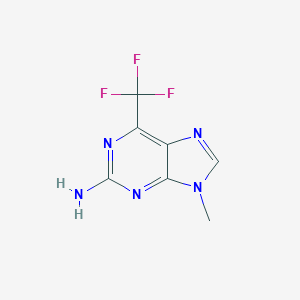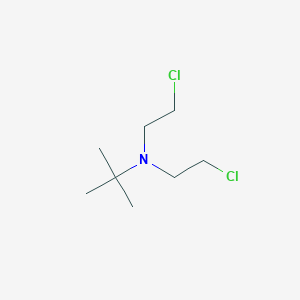
Triethylamine, 2',2''-dichloro-1,1-dimethyl-
Übersicht
Beschreibung
Triethylamine, 2',2''-dichloro-1,1-dimethyl- is a tertiary amine that is commonly used in organic synthesis as a base. It is a colorless liquid that has a strong odor and is highly flammable. This compound has been used in various scientific research studies due to its unique properties and ability to interact with other compounds.
Wissenschaftliche Forschungsanwendungen
Triethylamine, 2',2''-dichloro-1,1-dimethyl- has been widely used in scientific research due to its unique properties and ability to interact with other compounds. This compound has been used in various research studies including:
1. Organic Synthesis: Triethylamine, 2',2''-dichloro-1,1-dimethyl- is commonly used as a base in organic synthesis reactions. It has been used in the synthesis of various compounds including amides, esters, and ketones.
2. Medicinal Chemistry: This compound has been used in medicinal chemistry research to develop new drugs and therapies. It has been shown to have potential antiviral and anticancer properties.
3. Material Science: Triethylamine, 2',2''-dichloro-1,1-dimethyl- has been used in material science research to develop new materials and coatings. It has been shown to have potential as a corrosion inhibitor and as a component in polymer coatings.
Wirkmechanismus
The mechanism of action of triethylamine, 2',2''-dichloro-1,1-dimethyl- is not fully understood. It is believed to interact with other compounds through hydrogen bonding and electrostatic interactions. This compound has been shown to have a strong affinity for acidic compounds and can act as a base in various reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of triethylamine, 2',2''-dichloro-1,1-dimethyl- are not well documented. It has been shown to have low toxicity and is not considered to be harmful to humans or animals at low concentrations. However, further research is needed to fully understand the effects of this compound on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Triethylamine, 2',2''-dichloro-1,1-dimethyl- has several advantages and limitations for lab experiments. The advantages include its ability to act as a base in various reactions, its low toxicity, and its availability in large quantities. The limitations include its strong odor, flammability, and potential reactivity with other compounds.
Zukünftige Richtungen
There are several future directions for research involving triethylamine, 2',2''-dichloro-1,1-dimethyl-. These include:
1. Medicinal Chemistry: Further research is needed to explore the potential antiviral and anticancer properties of this compound.
2. Material Science: Triethylamine, 2',2''-dichloro-1,1-dimethyl- has potential as a corrosion inhibitor and as a component in polymer coatings. Further research is needed to explore these applications.
3. Organic Synthesis: The use of triethylamine, 2',2''-dichloro-1,1-dimethyl- in organic synthesis reactions can be further explored to develop new compounds and materials.
In conclusion, triethylamine, 2',2''-dichloro-1,1-dimethyl- is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Eigenschaften
CAS-Nummer |
10125-86-7 |
|---|---|
Produktname |
Triethylamine, 2',2''-dichloro-1,1-dimethyl- |
Molekularformel |
C8H17Cl2N |
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H17Cl2N/c1-8(2,3)11(6-4-9)7-5-10/h4-7H2,1-3H3 |
InChI-Schlüssel |
BSXSSXPCEVBUSF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CCCl)CCCl |
Kanonische SMILES |
CC(C)(C)N(CCCl)CCCl |
Andere CAS-Nummern |
10125-86-7 |
Synonyme |
N,N-Bis(2-chloroethyl)-1,1-dimethylethan-1-amine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

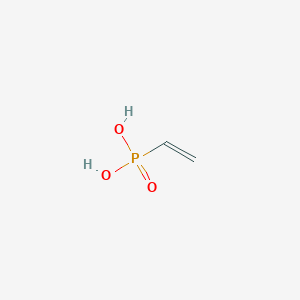
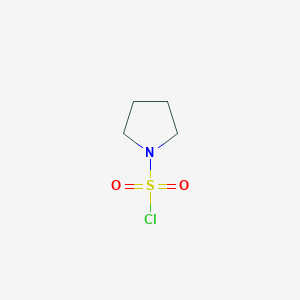
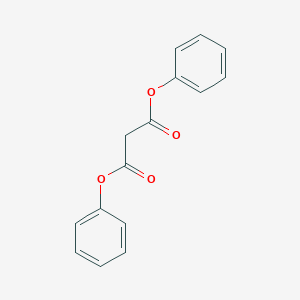


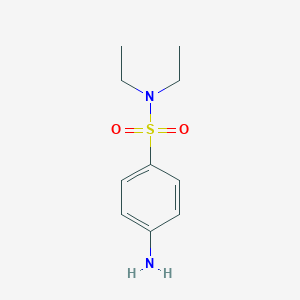

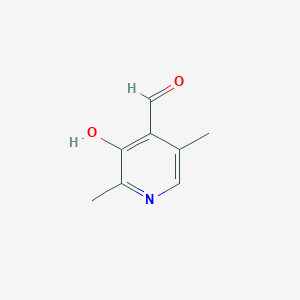
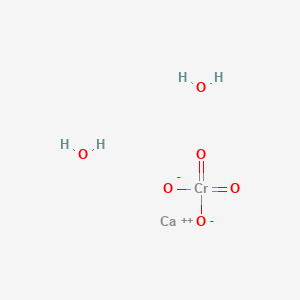
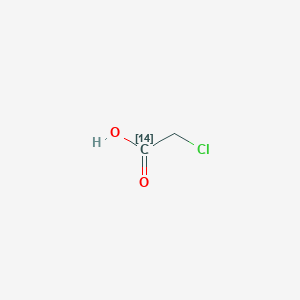


![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)
